molecular formula C6H9IO4 B1149271 (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol CAS No. 139437-39-1

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Cat. No.: B1149271
CAS No.: 139437-39-1
M. Wt: 272.033
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Description

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of the iodine atom and the diol groups. Common reagents used in these reactions include iodine, diols, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of halogenated or alkylated derivatives.

Scientific Research Applications

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving iodine.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism by which (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its iodine atom and diol groups. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3S,4R,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol: Similar structure but with a bromine atom instead of iodine.

    (1R,2S,3S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol imparts unique chemical properties, such as higher reactivity and potential for specific biological interactions, compared to its bromine and chlorine analogs.

Properties

IUPAC Name

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJNWULTXIUBD-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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